

Application Notes and Protocols: L-779,976 Radioligand Binding Assay

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Compound of Interest		
Compound Name:	L-779976	
Cat. No.:	B1674102	Get Quote

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These application notes provide a detailed protocol for determining the binding affinity of the non-peptide somatostatin receptor subtype 2 (sst2) agonist, L-779,976, using a competitive radioligand binding assay. Additionally, a protocol for a functional assay measuring the effect of L-779,976 on cAMP accumulation is included, along with an overview of the sst2 signaling pathway.

Introduction

L-779,976 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2).[1] Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor.[2] This document outlines the methodology for a competitive binding assay to determine the inhibitory constant (Ki) of L-779,976 for the sst2 receptor. This assay format measures the ability of an unlabeled compound (L-779,976) to compete with a radiolabeled ligand for binding to the receptor. The half-maximal inhibitory concentration (IC50) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

The sst2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various cellular responses. A key mechanism is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Therefore, a



functional assay measuring cAMP accumulation is also described to assess the agonistic activity of L-779,976.

Data Presentation

Table 1: Binding Affinity of L-779,976 for Human Somatostatin Receptor Subtypes

The following table summarizes the binding affinities (Ki) of L-779,976 for the five human somatostatin receptor subtypes, demonstrating its high selectivity for sst2.

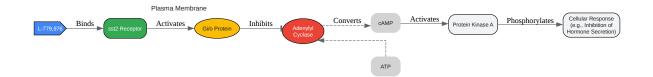
Receptor Subtype	Ki (nM)
sst1	2760
sst2	0.05
sst3	115
sst4	>10000
sst5	39

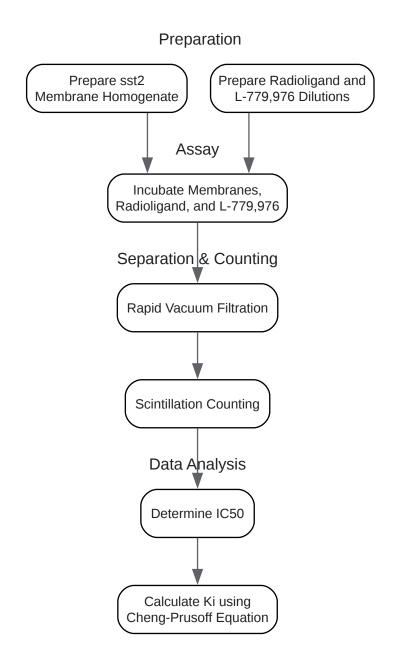
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY.[1]

Signaling Pathway

Activation of the sst2 receptor by an agonist like L-779,976 initiates a cascade of intracellular events primarily mediated by inhibitory G-proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, which reduces the production of the second messenger cAMP. Additionally, sst2 activation can modulate ion channel activity, such as activating potassium channels and inhibiting calcium channels, and can also stimulate protein tyrosine phosphatases like SHP-1 and SHP-2.[4][5]









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